molecular formula C21H22N4O5S B294551 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294551
M. Wt: 442.5 g/mol
InChI Key: ZOAFCYJWWUHTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of triazolo-thiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antibacterial and antifungal properties by inhibiting the activity of certain enzymes and proteins involved in bacterial and fungal cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad-spectrum activity against cancer cells, bacteria, and fungi. It also possesses anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of bacterial and fungal infections. Further studies are also needed to fully understand its mechanism of action and toxicity profile.
Conclusion:
In conclusion, 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications include anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. Further studies are needed to fully understand its mechanism of action and toxicity profile, as well as to explore its potential use in combination therapy and the treatment of various diseases.

Synthesis Methods

The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a series of chemical reactions. The first step involves the reaction of 2-ethoxyphenol with chloromethyl methyl ether to form 2-ethoxyphenyl methyl ether. This is followed by the reaction of 2-ethoxyphenyl methyl ether with 3,4,5-trimethoxybenzaldehyde to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide and sodium hydroxide to yield the desired product.

Scientific Research Applications

The potential therapeutic applications of 6-[(2-Ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to possess anticancer, antimicrobial, and antifungal properties. It has also been found to exhibit anti-inflammatory and analgesic effects.

properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4O5S/c1-5-29-14-8-6-7-9-15(14)30-12-18-24-25-20(22-23-21(25)31-18)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-11H,5,12H2,1-4H3

InChI Key

ZOAFCYJWWUHTGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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